Ethyl 2-methyl-2-(1-methylindol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-2-(1-methylindol-3-yl)propanoate is an ester compound that features an indole ring, a common structural motif in many natural products and pharmaceuticals. The indole ring is known for its aromatic properties and biological activity, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(1-methylindol-3-yl)propanoate typically involves the esterification of 2-methyl-2-(1-methylindol-3-yl)propanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(1-methylindol-3-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methyl-2-(1-methylindol-3-yl)propanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) in aqueous solution.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Hydrolysis: 2-methyl-2-(1-methylindol-3-yl)propanoic acid and ethanol.
Reduction: 2-methyl-2-(1-methylindol-3-yl)propanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-methyl-2-(1-methylindol-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The biological activity of ethyl 2-methyl-2-(1-methylindol-3-yl)propanoate is primarily attributed to the indole ring, which can interact with various molecular targets in the body. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific biological context and the nature of the substituents on the indole ring.
Comparison with Similar Compounds
Ethyl 2-methyl-2-(1-methylindol-3-yl)propanoate can be compared to other indole-containing esters, such as:
Ethyl indole-3-acetate: Another ester with an indole ring, but with different substituents, leading to distinct chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the indole ring and the ester functional group, which imparts unique chemical reactivity and potential biological activity.
Properties
CAS No. |
7479-21-2 |
---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
ethyl 2-methyl-2-(1-methylindol-3-yl)propanoate |
InChI |
InChI=1S/C15H19NO2/c1-5-18-14(17)15(2,3)12-10-16(4)13-9-7-6-8-11(12)13/h6-10H,5H2,1-4H3 |
InChI Key |
AGTIWQANMODHTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.